N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide
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Overview
Description
N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a methoxyazetidine moiety attached to a phenyl ring.
Preparation Methods
The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the carboxamide group: The indole derivative is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Attachment of the methoxyazetidine moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . Additionally, the methoxyazetidine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide can be compared with other indole derivatives, such as:
N-[4-(3-chloroazetidin-1-yl)phenyl]-1H-indole-5-carboxamide: This compound has a similar structure but with a chloro group instead of a methoxy group, which may affect its biological activity and chemical reactivity.
N-[4-(3-methylazetidin-1-yl)phenyl]-1H-indole-5-carboxamide: The presence of a methyl group instead of a methoxy group can influence the compound’s pharmacokinetic properties and target specificity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-17-11-22(12-17)16-5-3-15(4-6-16)21-19(23)14-2-7-18-13(10-14)8-9-20-18/h2-10,17,20H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEXKVBTAYNRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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